9-Oxo-2,7-bisaboladien-15-oic acid

Description

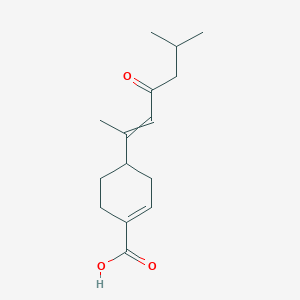

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(E)-6-methyl-4-oxohept-2-en-2-yl]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-10(2)8-14(16)9-11(3)12-4-6-13(7-5-12)15(17)18/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,17,18)/b11-9+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWKCWHRLFIGCR-ZKQHCESOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C=C(C)C1CCC(=CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)/C=C(\C)/[C@@H]1CCC(=CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Botanical Origins of 9-Oxo-2,7-bisaboladien-15-oic Acid: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the natural source, physicochemical properties, and a generalized isolation protocol for the bisabolane sesquiterpenoid, 9-Oxo-2,7-bisaboladien-15-oic acid. This document collates available scientific information to facilitate further research and application of this natural compound.

Natural Source and Chemical Profile

9-Oxo-2,7-bisaboladien-15-oic acid is a naturally occurring sesquiterpenoid belonging to the bisabolane class. Scientific literature indicates that the primary natural source of the levorotatory enantiomer, (-)-9-Oxo-2,7-bisaboladien-15-oic acid, is the plant species Vernonia anonyma. This plant is a member of the Asteraceae family, a family well-documented for its rich production of diverse sesquiterpenoids.

Physicochemical Data

The fundamental physicochemical properties of 9-Oxo-2,7-bisaboladien-15-oic acid are summarized in the table below. This information is critical for its extraction, purification, and characterization.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₀O₃ | Inferred from structure |

| Molecular Weight | 248.32 g/mol | Calculated from chemical formula |

| CAS Number | 93888-59-6 | Chemical Abstract Service |

| Class | Bisabolane Sesquiterpenoid | Scientific Literature |

| Natural Source | Vernonia anonyma (Asteraceae) | Bohlmann, F., et al. (1984), Planta Medica |

| Stereochemistry | (-)-enantiomer isolated from nature | Bohlmann, F., et al. (1984), Planta Medica |

Experimental Protocols: A Generalized Approach for Isolation

Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves, stems, and flowers) of Vernonia anonyma are collected.

-

Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: A non-polar solvent, such as petroleum ether or hexane, is typically used for the initial extraction to remove lipids and other non-polar constituents.

-

Maceration/Soxhlet Extraction: The powdered plant material is then extracted with a solvent of medium polarity, such as dichloromethane or a mixture of methanol and dichloromethane, to extract the sesquiterpenoids. This can be achieved through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Chromatographic Purification

-

Column Chromatography (CC): The crude extract is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., vanillin-sulfuric acid spray followed by heating).

-

Further Purification: Fractions containing the compound of interest, as indicated by TLC, are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure 9-Oxo-2,7-bisaboladien-15-oic acid.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and connectivity of hydrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyl, carboxyl, double bonds).

-

Optical Rotation: To determine the stereochemistry of the chiral compound.

Visualizing the Workflow

The logical flow of the isolation and characterization process can be represented as follows:

Caption: Workflow for the isolation and characterization of 9-Oxo-2,7-bisaboladien-15-oic acid.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies detailing the signaling pathways modulated by 9-Oxo-2,7-bisaboladien-15-oic acid. However, many bisabolane sesquiterpenoids isolated from the Vernonia genus have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Further research is warranted to elucidate the specific biological targets and mechanisms of action for 9-Oxo-2,7-bisaboladien-15-oic acid, which could unveil its therapeutic potential.

This technical guide provides a foundational understanding of 9-Oxo-2,7-bisaboladien-15-oic acid for the scientific community. The outlined methodologies and compiled data are intended to streamline future research endeavors into this and other related natural products.

Unveiling 9-Oxo-2,7-bisaboladien-15-oic Acid: A Technical Guide to an Elusive Sesquiterpenoid

Introduction: 9-Oxo-2,7-bisaboladien-15-oic acid is a bisabolane-type sesquiterpenoid, a class of natural products known for their structural diversity and wide range of biological activities. While the compound is commercially available and possesses a unique chemical structure, detailed information regarding its initial discovery, isolation from natural sources, and specific biological functions remains largely undocumented in readily accessible scientific literature. This guide provides a comprehensive overview of the available information and presents a generalized framework for the discovery and characterization of similar natural products, catering to researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for 9-Oxo-2,7-bisaboladien-15-oic acid is sparse. The following table summarizes the basic chemical identifiers available from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 93888-59-6 | Commercial Suppliers |

| Molecular Formula | C₁₅H₂₂O₃ | Commercial Suppliers |

| Molecular Weight | 250.33 g/mol | Commercial Suppliers |

Probable Natural Source and Isolation Context

Bisabolane-type sesquiterpenoids are characteristic secondary metabolites of the Asteraceae (sunflower) family, with a significant prevalence in the genus Crepis, commonly known as hawksbeards. Phytochemical investigations of various Crepis species, including Crepis sancta, have revealed a rich diversity of sesquiterpenoids. Although the specific isolation of 9-Oxo-2,7-bisaboladien-15-oic acid has not been detailed in the reviewed literature, it is highly probable that its discovery originated from the phytochemical analysis of a plant from the Crepis genus or a related species within the Asteraceae family.

A Generalized Experimental Protocol for Isolation

Based on established methodologies for the isolation of sesquiterpenoids from plant sources, a general experimental protocol can be outlined. This serves as a template for researchers aiming to isolate similar compounds.

1. Plant Material Collection and Preparation:

-

Collect the aerial parts or roots of the target plant species (e.g., Crepis sancta).

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Perform exhaustive extraction of the powdered plant material using a solvent of medium polarity, such as methanol or ethanol, at room temperature. Maceration or Soxhlet extraction are common techniques.

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.

3. Fractionation:

-

Subject the crude extract to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and water. Sesquiterpenoids are often enriched in the ethyl acetate fraction.

-

Evaporate the solvent from each fraction to yield distinct sub-extracts.

4. Chromatographic Purification:

-

Subject the bioactive fraction (e.g., the ethyl acetate fraction) to a series of chromatographic techniques for the isolation of pure compounds.

-

Column Chromatography: Utilize silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system of increasing polarity (e.g., n-hexane-ethyl acetate mixtures).

-

Preparative High-Performance Liquid Chromatography (HPLC): Employ a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water for final purification of the target compound.

-

5. Structure Elucidation:

-

Determine the chemical structure of the isolated pure compound using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyl, hydroxyl, carboxylic acid).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for 9-Oxo-2,7-bisaboladien-15-oic acid, other bisabolane sesquiterpenoids isolated from the Asteraceae family have demonstrated a range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. For instance, many sesquiterpenoids are known to modulate inflammatory pathways. A hypothetical signaling pathway that could be investigated for 9-Oxo-2,7-bisaboladien-15-oic acid, based on the known activities of similar compounds, is the NF-κB signaling pathway.

Conclusion

9-Oxo-2,7-bisaboladien-15-oic acid represents a molecule of interest within the vast family of bisabolane sesquiterpenoids. While its specific discovery and isolation are not well-documented in publicly available literature, its chemical nature and likely origin from the Crepis genus provide a solid foundation for future research. The generalized protocols and hypothetical biological activities presented in this guide offer a starting point for scientists and drug development professionals interested in exploring the therapeutic potential of this and other related natural products. Further phytochemical investigation of Crepis species is warranted to potentially rediscover and fully characterize this elusive compound and unlock its pharmacological potential.

Elucidation of 9-Oxo-2,7-bisaboladien-15-oic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-2,7-bisaboladien-15-oic acid is a sesquiterpenoid belonging to the bisabolane class, a group of natural products known for their diverse biological activities. The structural elucidation of such compounds is fundamental to understanding their chemical properties, biosynthetic origins, and potential applications in pharmacology and drug development. This technical guide outlines the key methodologies and data interpretation involved in determining the chemical structure of 9-Oxo-2,7-bisaboladien-15-oic acid. The process relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Methodology and Experimental Protocols

The structure elucidation of a novel natural product like 9-Oxo-2,7-bisaboladien-15-oic acid typically follows a standardized workflow.

1. Isolation and Purification: The initial step involves the extraction of the compound from its natural source, followed by a series of chromatographic purification steps. A common protocol would include:

-

Extraction: Maceration of the source material (e.g., plant tissue) with an organic solvent such as methanol or ethyl acetate.

-

Partitioning: Liquid-liquid partitioning of the crude extract to separate compounds based on polarity.

-

Chromatography:

-

Column Chromatography: Initial separation on silica gel or other stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound, often using a reversed-phase C18 column with a gradient of water and acetonitrile or methanol.

-

2. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule.

-

Technique: Electrospray ionization (ESI) is a common ionization method for this class of compounds.

-

Analysis: The accurate mass measurement of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) allows for the unambiguous determination of the molecular formula.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons.

-

Solvent: Deuterated chloroform (CDCl₃) or methanol (CD₃OD) are typical solvents.

-

Experiments:

-

¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons).

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and establishing the overall carbon framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry.

-

Data Presentation

While specific experimental data for 9-Oxo-2,7-bisaboladien-15-oic acid is not publicly available in detail, the following tables represent the expected format for the presentation of such data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (Expected)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ~200 | - |

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 | ~175 | - |

Table 2: Key HMBC and COSY Correlations (Hypothetical)

| Proton(s) | COSY Correlations | HMBC Correlations |

| H-X | H-Y, H-Z | C-A, C-B |

| H-A | H-B | C-X, C-Y, C-Z |

Visualization of Structure Elucidation Workflow

The logical flow of experiments and data interpretation is a critical aspect of structure elucidation.

Caption: Workflow for the structure elucidation of a natural product.

Key 2D NMR Correlations for Structure Assembly

The assembly of the molecular structure from NMR data relies on piecing together fragments based on observed correlations.

Caption: Hypothetical 2D NMR correlations for a structural fragment.

The definitive structure elucidation of 9-Oxo-2,7-bisaboladien-15-oic acid requires a systematic application of spectroscopic methods. While detailed published data is not readily accessible, the methodologies described herein represent the standard approach for characterizing such natural products. The combination of mass spectrometry for determining the molecular formula and a suite of 1D and 2D NMR experiments for mapping the molecular framework and stereochemistry is essential. The resulting structural information is invaluable for further research into the biosynthesis, chemical synthesis, and biological activity of this and related compounds.

The Enigmatic Path to 9-Oxo-2,7-bisaboladien-15-oic Acid: A Technical Deep Dive into its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-2,7-bisaboladien-15-oic acid, a complex sesquiterpenoid, presents a fascinating case study in the intricate world of natural product biosynthesis. While the complete enzymatic pathway remains to be fully elucidated in a single organism, a comprehensive understanding can be pieced together from the established principles of terpene biosynthesis and the characterization of related enzymatic reactions. This technical guide synthesizes the current knowledge to propose a putative biosynthetic pathway, detailing the key enzymatic steps, potential intermediates, and the methodologies required to investigate this intricate process.

Proposed Biosynthetic Pathway: From a Universal Precursor to a Complex Sesquiterpenoid

The biosynthesis of 9-Oxo-2,7-bisaboladien-15-oic acid is hypothesized to originate from the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP). The pathway can be conceptually divided into two major stages: the formation of the characteristic bisabolene carbon skeleton and the subsequent oxidative modifications to introduce the keto and carboxylic acid functionalities.

Stage 1: Cyclization of Farnesyl Pyrophosphate

The initial and defining step is the cyclization of the linear FPP molecule into a monocyclic bisabolene scaffold. This reaction is catalyzed by a class of enzymes known as bisabolene synthases (BS) , which are members of the larger terpene synthase (TPS) family.

-

Enzyme: Bisabolene Synthase (EC 4.2.3.38 for α-bisabolene synthase)

-

Substrate: (2E,6E)-Farnesyl pyrophosphate (FPP)

-

Reaction: The enzyme facilitates the ionization of the pyrophosphate group from FPP, generating a farnesyl carbocation. This is followed by a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of a bisabolene cation. Deprotonation of this cation yields a specific bisabolene isomer, such as α-, β-, or γ-bisabolene. The specific isomer produced is determined by the unique active site topology of the particular bisabolene synthase.

While the exact bisabolene isomer that serves as the direct precursor to 9-Oxo-2,7-bisaboladien-15-oic acid has not been definitively identified, the structural features of the final product suggest a bisabolene with double bonds at positions 2 and 7.

Experimental Protocol: Terpene Synthase Assay

A typical in vitro assay to characterize a bisabolene synthase involves the following steps:

-

Enzyme Preparation: Heterologous expression of the candidate terpene synthase gene (e.g., in E. coli or yeast) followed by purification of the recombinant protein.

-

Reaction Mixture: The purified enzyme is incubated in a buffered solution (e.g., HEPES or Tris-HCl, pH 7.0-7.5) containing the substrate FPP and a divalent metal cofactor, typically MgCl₂ or MnCl₂.

-

Incubation: The reaction is carried out at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: The volatile terpene products are extracted from the reaction mixture using an organic solvent (e.g., hexane or pentane) or collected from the headspace using solid-phase microextraction (SPME).

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. Comparison of retention times and mass spectra with authentic standards of bisabolene isomers confirms the product identity.

Stage 2: Oxidative Tailoring of the Bisabolene Scaffold

Following the formation of the bisabolene core, a series of oxidative modifications are required to generate the final product. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) , a versatile superfamily of heme-thiolate enzymes known for their role in the functionalization of a vast array of natural products. The formation of 9-Oxo-2,7-bisaboladien-15-oic acid likely involves a multi-step oxidation cascade.

Step 2a: Hydroxylation of the C15 Methyl Group

The first oxidative step is likely the hydroxylation of the terminal methyl group (C15) of the isopropenyl side chain.

-

Enzyme: Cytochrome P450 Monooxygenase (specific CYP not yet identified)

-

Substrate: A bisabolene isomer

-

Reaction: The CYP enzyme, in conjunction with a cytochrome P450 reductase (CPR) and NADPH as a reducing equivalent, catalyzes the insertion of an oxygen atom from molecular oxygen into the C-H bond of the C15 methyl group, yielding a 15-hydroxybisaboladiene intermediate.

Step 2b: Oxidation of the C15 Alcohol to a Carboxylic Acid

The newly formed primary alcohol at C15 is then further oxidized to a carboxylic acid. This can occur through a two-step process involving an aldehyde intermediate.

-

Enzymes:

-

Alcohol Dehydrogenase (ADH): Oxidizes the 15-hydroxy group to a 15-al-bisaboladiene.

-

Aldehyde Dehydrogenase (ALDH): Oxidizes the 15-aldehyde to the final 15-oic acid.

-

-

Alternatively: A single multifunctional cytochrome P450 enzyme could potentially catalyze the successive oxidations from the methyl group to the carboxylic acid.

Step 2c: Oxidation of the C9 Position to a Ketone

The final modification is the introduction of the keto group at the C9 position. This is also likely catalyzed by a specific cytochrome P450 monooxygenase.

-

Enzyme: Cytochrome P450 Monooxygenase (specific CYP not yet identified)

-

Substrate: A 2,7-bisaboladien-15-oic acid intermediate.

-

Reaction: The CYP enzyme would first hydroxylate the C9 position to form a secondary alcohol. A subsequent oxidation, potentially catalyzed by the same P450 or a separate dehydrogenase, would then convert the hydroxyl group to the final ketone.

Experimental Protocol: Cytochrome P450 Enzyme Assay

Characterizing the activity of a cytochrome P450 involved in sesquiterpenoid oxidation typically involves:

-

Enzyme System: Co-expression of the candidate CYP gene and a suitable cytochrome P450 reductase in a heterologous host (e.g., yeast or insect cells) to produce microsomes containing the functional enzyme system.

-

Reaction Mixture: The microsomal preparation is incubated in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) with the bisabolene substrate and an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: The reaction is performed at an optimal temperature (e.g., 28-30°C) with shaking to ensure adequate aeration.

-

Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent like ethyl acetate.

-

Product Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection of more polar, oxidized products. Derivatization followed by GC-MS analysis can also be employed.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics and product yields for the dedicated biosynthetic pathway of 9-Oxo-2,7-bisaboladien-15-oic acid. However, data from studies on related terpene biosynthetic enzymes can provide a general framework for expected values.

| Enzyme Class | Substrate | K_m (µM) | k_cat (s⁻¹) | Product Titer (in engineered microbes) |

| Bisabolene Synthase | Farnesyl Pyrophosphate | 1 - 10 | 0.01 - 1.0 | mg/L to g/L |

| Cytochrome P450 | Sesquiterpene | 5 - 100 | 0.1 - 10 | µg/L to mg/L |

| Aldehyde Dehydrogenase | Terpenoid Aldehyde | 10 - 200 | 0.1 - 5 | Not widely reported for this specific pathway |

Note: The values in this table are approximate ranges based on published data for various terpene biosynthetic enzymes and are intended for illustrative purposes only.

Visualizing the Pathway and Experimental Workflow

To aid in the conceptualization of the biosynthetic pathway and the experimental approaches to its study, the following diagrams are provided.

Caption: Proposed biosynthetic pathway of 9-Oxo-2,7-bisaboladien-15-oic acid.

Caption: General experimental workflow for elucidating the biosynthetic pathway.

Conclusion and Future Directions

The proposed biosynthetic pathway for 9-Oxo-2,7-bisaboladien-15-oic acid provides a robust framework for future research. The primary challenge lies in the identification and characterization of the specific bisabolene synthase and the suite of cytochrome P450s and dehydrogenases responsible for the precise oxidative modifications. The discovery of a natural source for this compound would be a significant breakthrough, enabling targeted gene discovery through genomic and transcriptomic approaches. Subsequent heterologous expression and in vitro characterization of the candidate enzymes will be crucial to definitively unravel this intricate biosynthetic puzzle. The elucidation of this pathway will not only expand our fundamental understanding of terpene biosynthesis but also open avenues for the biotechnological production of this and other structurally complex and potentially valuable sesquiterpenoids for applications in drug development and other industries.

An In-depth Technical Guide on the Chemical Properties of 9-Oxo-2,7-bisaboladien-15-oic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-2,7-bisaboladien-15-oic acid is a naturally occurring sesquiterpenoid of the bisabolane class. This technical guide synthesizes the currently available information on its chemical and physical properties, spectroscopic data, and biological context. Due to the limited availability of detailed experimental data in publicly accessible literature, this document also presents general methodologies for the isolation and characterization of similar natural products to provide a framework for researchers. While specific biological activities and signaling pathways for this compound are not yet elucidated, the known activities of other constituents from its natural source, Pseudolarix kaempferi, are discussed to provide potential avenues for future investigation.

Introduction

9-Oxo-2,7-bisaboladien-15-oic acid is a sesquiterpenoid compound that has been identified as a constituent of the bark of the golden larch, Pseudolarix kaempferi (also known as Pseudolarix amabilis). Sesquiterpenoids are a diverse class of C15 isoprenoids known for their wide range of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries. The bisabolane skeleton, a key structural feature of this molecule, is common to many bioactive natural products. This guide aims to consolidate the known chemical data for 9-Oxo-2,7-bisaboladien-15-oic acid and to provide a technical resource for researchers interested in its further study.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of 9-Oxo-2,7-bisaboladien-15-oic acid are not widely available in the current literature. The information that can be gleaned from chemical supplier databases and indexing services is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₃ | Chemical Supplier Databases |

| CAS Number | 93888-59-6 | Chemical Supplier Databases |

| Physical Description | Powder | Chemical Supplier Databases |

| Storage Conditions | -20°C, desiccated | Chemical Supplier Databases |

Note: The lack of experimentally determined data such as melting point, boiling point, and solubility highlights a significant gap in the scientific record for this compound.

Spectroscopic Data

The primary reference for the characterization of 9-Oxo-2,7-bisaboladien-15-oic acid appears to be an article in Zeitschrift für Naturforschung B, published in 1969. Unfortunately, the full text of this article, which would contain detailed NMR, IR, and mass spectrometry data, is not readily accessible. Chemical suppliers that list this compound sometimes indicate the availability of spectroscopic data (NMR, HPLC, LC-MS) upon request, but this information is not publicly detailed.

Experimental Protocols

Hypothetical Isolation Protocol from Pseudolarix kaempferi

While the specific protocol for the isolation of 9-Oxo-2,7-bisaboladien-15-oic acid is not available, a general workflow for the isolation of sesquiterpenoids from plant material can be proposed. This serves as a methodological template for researchers aiming to isolate this or similar compounds.

Caption: Hypothetical workflow for the isolation of 9-Oxo-2,7-bisaboladien-15-oic acid.

Synthesis

There is currently no published synthetic route specifically for 9-Oxo-2,7-bisaboladien-15-oic acid. The synthesis of bisabolane sesquiterpenoids often involves multi-step processes that can be challenging due to the need for stereochemical control.

Biological Activity and Signaling Pathways

Biological Activity

There is no specific biological activity data available for 9-Oxo-2,7-bisaboladien-15-oic acid in the reviewed literature. However, other compounds isolated from Pseudolarix kaempferi, particularly diterpenoids, have demonstrated notable biological activities, including:

-

Antifungal properties

-

Cytotoxic activity against various cancer cell lines

These findings suggest that the sesquiterpenoid constituents of Pseudolarix kaempferi, including 9-Oxo-2,7-bisaboladien-15-oic acid, may also possess interesting biological properties worthy of investigation.

General Sesquiterpenoid Biosynthesis Pathway

While the specific enzymatic steps leading to 9-Oxo-2,7-bisaboladien-15-oic acid are unknown, all sesquiterpenoids originate from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, which produce the universal C5 precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP), which is then cyclized and further modified by various enzymes to generate the vast diversity of sesquiterpenoid structures.

In-depth Technical Guide: 9-Oxo-2,7-bisaboladien-15-oic Acid (CAS No. 93888-59-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-2,7-bisaboladien-15-oic acid, a sesquiterpenoid identified by CAS number 93888-59-6, is a natural product isolated from the bark of Pseudolarix kaempferi. Despite its classification within the bisabolane group of sesquiterpenoids, which are known for a range of biological activities, detailed research on this specific compound is notably limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the available information, including its chemical properties, and contextualizes its potential biological significance based on the activities of related compounds. Due to the scarcity of dedicated research, this document also highlights the significant gaps in knowledge that present opportunities for future investigation.

Chemical Identity and Properties

9-Oxo-2,7-bisaboladien-15-oic acid is a monocyclic sesquiterpenoid. The fundamental chemical and physical properties are summarized below. It is important to note that some of the data, such as boiling point and density, are based on computational predictions due to the lack of extensive experimental validation in published literature.

| Property | Value | Source |

| CAS Number | 93888-59-6 | Chemical Supplier Databases |

| Molecular Formula | C₁₅H₂₂O₃ | Chemical Supplier Databases |

| Molecular Weight | 250.33 g/mol | Chemical Supplier Databases |

| Boiling Point (Predicted) | 408.0 ± 45.0 °C | Chemical Supplier Databases |

| Density (Predicted) | 1.069 ± 0.06 g/cm³ | Chemical Supplier Databases |

| Natural Source | Bark of Pseudolarix kaempferi | Scientific Literature |

Biological Context: The Bisabolane Sesquiterpenoids

While specific biological data for 9-Oxo-2,7-bisaboladien-15-oic acid is scarce, the broader class of bisabolane sesquiterpenoids has been the subject of considerable research. These compounds are known to exhibit a wide array of pharmacological activities, providing a basis for inferring the potential areas of interest for the title compound.

General Biological Activities of Bisabolane Sesquiterpenoids:

-

Anti-inflammatory: Many bisabolane derivatives have demonstrated the ability to modulate inflammatory pathways.

-

Antimicrobial: Antibacterial and antifungal activities are commonly reported for this class of compounds.

-

Cytotoxic: Certain bisabolane sesquiterpenoids have shown cytotoxic effects against various cancer cell lines.

The potential biological activities of 9-Oxo-2,7-bisaboladien-15-oic acid are likely to fall within these domains. However, without direct experimental evidence, this remains speculative.

Known Experimental Data: Acknowledging the Research Gap

A thorough review of scientific databases reveals a significant lack of published studies focusing specifically on 9-Oxo-2,7-bisaboladien-15-oic acid. Consequently, this guide cannot provide detailed experimental protocols or quantitative data from bioactivity screenings, pharmacological evaluations, or mechanistic studies.

The absence of this information underscores a critical knowledge gap and presents a clear opportunity for novel research. Future investigations could focus on the following areas:

-

Isolation and Purification: Development of optimized protocols for the extraction and purification of 9-Oxo-2,7-bisaboladien-15-oic acid from Pseudolarix kaempferi.

-

Spectroscopic Characterization: Comprehensive analysis using NMR, mass spectrometry, and other techniques to confirm its structure and stereochemistry.

-

Bioactivity Screening: Systematic evaluation of its potential cytotoxic, anti-inflammatory, and antimicrobial properties.

-

Mechanism of Action Studies: For any identified biological activities, elucidation of the underlying signaling pathways and molecular targets.

Conceptual Experimental Workflow

For researchers interested in investigating this compound, a logical experimental workflow can be proposed. The following diagram illustrates a potential research pipeline, from initial acquisition to in-depth biological characterization.

Caption: A conceptual workflow for the research and development of 9-Oxo-2,7-bisaboladien-15-oic acid.

Hypothetical Signaling Pathway

Given that many natural products exert their effects through common cellular signaling pathways, a hypothetical pathway for a potential anti-inflammatory or cytotoxic effect is presented below. This is a generalized representation and would require experimental validation.

Caption: A hypothetical signaling pathway for the potential bioactivity of the compound.

Conclusion and Future Directions

9-Oxo-2,7-bisaboladien-15-oic acid represents an understudied natural product with potential for further scientific inquiry. While its chemical identity is established, a significant void exists in the understanding of its biological properties and mechanisms of action. The information available on the broader class of bisabolane sesquiterpenoids suggests that investigations into its anti-inflammatory, antimicrobial, and cytotoxic activities would be a logical starting point. This technical guide serves as a summary of the current knowledge and a call to the research community to explore the therapeutic potential of this intriguing molecule. Future research efforts are essential to unlock its full pharmacological profile and determine its viability as a lead compound in drug discovery.

A Technical Guide to the Biological Activities of Bisabolane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane-type sesquiterpenoids are a class of naturally occurring 15-carbon compounds characterized by a monocyclic hexatomic ring core and a structurally variable eight-carbon side chain.[1][2][3] Widely distributed in terrestrial plants, marine organisms, and fungi, these compounds exhibit a remarkable diversity of structures and a broad spectrum of significant biological activities.[2][3][4] In vitro and in vivo studies have highlighted their potential as a rich source for the development of new drugs, with cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects being the most frequently reported pharmacological properties.[3][4] This guide provides an in-depth overview of the known biological activities of bisabolane sesquiterpenoids, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support ongoing research and drug discovery efforts.

Core Biological Activities

Bisabolane sesquiterpenoids demonstrate a wide array of pharmacological effects, stemming from their ability to modulate key signaling pathways and cellular processes.[5] The primary activities of interest include cytotoxicity against cancer cell lines, anti-inflammatory effects, antimicrobial action against pathogenic bacteria and fungi, and neuroprotective potential.[1][3]

Cytotoxic Activity

A significant number of bisabolane sesquiterpenoids exhibit potent cytotoxic activity against various human cancer cell lines, primarily by inducing apoptosis and cell cycle arrest.[6]

The mechanisms often involve the modulation of critical signaling pathways. For instance, certain bisabolanes can inhibit the Signal Transducer and Activator of Transcription (STAT) pathway, particularly the phosphorylation of STAT3, which is constitutively active in many cancers.[6] This leads to the downregulation of downstream targets like CDK1/2 and Cyclin B1, resulting in G2/M cell cycle arrest.[6] Additionally, inhibition of the pro-survival NF-κB pathway has been identified as a contributor to their cytotoxic effects.[2][6] Apoptosis can be triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, marked by the activation of caspases.[6]

Table 1: Cytotoxic Activity of Selected Bisabolane Sesquiterpenoids

| Compound/Identifier | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 14 | A549 (Lung), HL-60 (Leukemia) | 1.9 µM, 5.4 µM | [1][7] |

| Aspertenol A (1 ) | K562 (Leukemia), A549 (Lung) | 16.6 µM, 43.5 µM | [8] |

| Aspertenol C (3 ) | K562 (Leukemia) | 20.7 µM | [8] |

| Known Compound (4 ) | K562 (Leukemia), A549 (Lung) | 26.6 µM, 70.2 µM | [8] |

| Known Compound (9 ) | K562 (Leukemia), A549 (Lung) | 22.8 µM, 61.1 µM | [8] |

| Sulfurated Compound (42 ) | MKN-45 (Gastric), HepG2 (Liver) | 19.8 - 30.1 µg/mL | [1][2] |

| Sulfurated Compound (43 ) | MKN-45 (Gastric), HepG2 (Liver) | 19.8 - 30.1 µg/mL | [1][2] |

| Dimer (58 ) | HepG-2 (Liver), Caski (Cervical) | 2.91 - 12.40 µg/mL | [1][2] |

| Dimer (60 ) | HepG-2 (Liver), Caski (Cervical) | 2.91 - 12.40 µg/mL | [1][2] |

| rel-(1S,4R,5S,6R)-... | HL-60 (Leukemia) | Specific activity, induces differentiation |[9] |

Anti-inflammatory Activity

Many bisabolane-type sesquiterpenoids exhibit potent anti-inflammatory properties.[3][10] A common mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (like RAW264.7 cells) or microglia (BV-2 cells).[2][10] The molecular mechanism for some compounds has been linked to the dose-dependent inhibition of the NF-κB activated pathway, a central regulator of inflammatory responses.[2][11] By suppressing this pathway, these compounds can reduce the expression of pro-inflammatory mediators including NO, IL-1β, IL-6, TNF-α, and PGE2.[12]

Table 2: Anti-inflammatory Activity of Selected Bisabolane Sesquiterpenoids

| Compound/Identifier | Cell Line | Assay | Result | Concentration | Reference |

|---|---|---|---|---|---|

| Compound 20 | BV-2 microglia | NO Inhibition | 46.4% inhibition | 10 µM | [1][2] |

| Compound 26 | BV-2 microglia | NO Inhibition | 56.8% inhibition | 10 µM | [1][2] |

| Compound 7 | RAW264.7 | NO Inhibition | >50% inhibition | 20 µM | [10] |

| Compound 13 | RAW264.7 | NO Inhibition | >50% inhibition | 20 µM | [10] |

| Curbisabolanone D (4 ) | RAW264.7 | NO, IL-1β, IL-6, TNF-α, PGE2 Inhibition | Significant reduction | Not specified | [12] |

| Compound 6 | BV-2 microglia | NO Inhibition | >45% inhibition | 10 µM | [11] |

| Compound 12 | BV-2 microglia | NO Inhibition | >45% inhibition | 10 µM |[11] |

Antimicrobial Activity

Bisabolane sesquiterpenoids have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][13] Many compounds isolated from marine sources, such as the fungus Aspergillus, show potent and selective activity against human and aquatic pathogenic bacteria.[1][13][14] The minimum inhibitory concentration (MIC) is the primary quantitative measure of this activity.

Table 3: Antimicrobial Activity of Selected Bisabolane Sesquiterpenoids

| Compound/Identifier | Target Microorganism(s) | MIC Value (µg/mL or µM) | Reference |

|---|---|---|---|

| Compounds 33-35 | E. coli, E. tarda, V. harveyi, V. parahaemolyticus | ≤ 8.0 µg/mL | [1][7] |

| Compound 39 | S. epidermidis, S. aureus, C. albicans, C. tropicalis | 8, 16, 64, 32 µg/mL | [1] |

| Compound 61 | M. luteus, V. alginolyticus | 1.0, 2.0 µg/mL | [1][2] |

| Dimer 62 | E. tarda | 8.0 µg/mL | [1][2] |

| Norbisabolane 64 | V. harveyi | 4.0 µg/mL | [1][2] |

| Halogenated Cmpd 65 | M. gypseum, S. aureus | 4 µg/mL, 26.8 µg/mL | [1][2] |

| Halogenated Cmpd 66 | M. gypseum, S. aureus | 8 µg/mL, 15.4 µg/mL | [1][2] |

| Compound 30 | S. albus, M. tetragenus | 5.00 µM, 1.25 µM | [1] |

| Compound 32 | S. albus, B. subtilis | 5.00 µM, 2.50 µM | [1] |

| Compound 5 | E. coli | 1.0 µg/mL |[15] |

Neuroprotective and Enzyme Inhibitory Activities

Select bisabolane sesquiterpenoids have shown promise in the context of neurodegenerative diseases.[16] Their neuroprotective effects have been evaluated against injury induced by agents like sodium nitroprusside (SNP) in neuronal cell lines such as PC12.[16][17] Furthermore, some bisabolanes act as enzyme inhibitors, targeting key enzymes like acetylcholinesterase (AChE), implicated in Alzheimer's disease, and α-glucosidase, a target for type 2 diabetes.[1][5][7]

Table 4: Neuroprotective and Enzyme Inhibitory Activities

| Compound/Identifier | Activity Type | Assay/Target | Result (IC₅₀ or Activity) | Reference |

|---|---|---|---|---|

| Compound 1a | Neuroprotective | SNP-induced injury in PC12 cells | Remarkable activity at 10 µM | [16][17] |

| Compound 6 | Neuroprotective | SNP-induced injury in PC12 cells | Remarkable activity at 10 µM | [16][17] |

| Compounds 8-10 | Neuroprotective | SNP-induced injury in PC12 cells | Remarkable activity at 10 µM | [16][17] |

| Compound 41 | Enzyme Inhibitory | Acetylcholinesterase (AChE) | IC₅₀ = 2.2 µM | [1][7] |

| Compound 54 | Enzyme Inhibitory | α-glucosidase | IC₅₀ = 4.5 µM | [7] |

| Compound 56 | Enzyme Inhibitory | α-glucosidase | IC₅₀ = 3.1 µM |[7] |

Experimental Protocols & Workflows

Reproducible investigation of the bioactivities of bisabolane sesquiterpenoids requires standardized experimental protocols.[6] The following sections detail generalized methodologies for the key assays cited in this guide.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol assesses the effect of bisabolane sesquiterpenoids on cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[5][6]

-

Cell Seeding : Plate cancer cells (e.g., A549, HL-60) in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment : Prepare serial dilutions of the bisabolane sesquiterpenoid in a serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[5]

Protocol 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells.[10]

-

Cell Seeding : Seed RAW264.7 macrophage cells into a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment : Pre-treat the cells with various concentrations of the bisabolane sesquiterpenoid for 1-2 hours.

-

LPS Stimulation : Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 18-24 hours.

-

Supernatant Collection : After incubation, collect the cell culture supernatant from each well.[5]

-

Griess Reaction : Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes. The presence of nitrite (a stable product of NO) will lead to a colorimetric change.

-

Absorbance Reading : Measure the absorbance at 540 nm.

-

Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13][19]

-

Inoculum Preparation : Prepare a standardized suspension of the target bacterium or fungus (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution : Perform a two-fold serial dilution of the bisabolane sesquiterpenoid in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation : Add the standardized microbial suspension to each well. Include a positive control (microbe + broth), a negative control (broth only), and a standard antibiotic control (e.g., chloramphenicol, ciprofloxacin).[15][20]

-

Incubation : Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[21]

Conclusion

Bisabolane sesquiterpenoids represent a structurally diverse and biologically potent class of natural products.[2][3] The extensive evidence of their cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective activities underscores their significant potential as a source of lead compounds for drug discovery.[1][4] The data and protocols compiled in this guide serve as a technical resource to facilitate further research into the therapeutic applications of these promising molecules, from initial bioactivity screening to the elucidation of their underlying mechanisms of action.

References

- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 2. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. frontiersin.org [frontiersin.org]

- 8. New phenolic bisabolane sesquiterpenoid derivatives with cytotoxicity from Aspergillus tennesseensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specific anticancer activity of a new bisabolane sesquiterpene against human leukemia cells inducing differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Antibacterial Bisabolane-Type Sesquiterpenoids from the Sponge-Derived Fungus Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. Homo/Hetero-Dimers of Aromatic Bisabolane Sesquiterpenoids with Neuroprotective Activity from the Fungus Aspergillus versicolor A18 from South China Sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. apec.org [apec.org]

- 20. Antimicrobial sesquiterpenes from the cultured mycobiont Diorygma pruinosum against methicillin-resistant Staphylococcus aureus isolated from Vietnamese street foods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

9-Oxo-2,7-bisaboladien-15-oic Acid: A Technical Guide on a Novel Sesquiterpenoid in the Context of Traditional Medicine

Abstract

9-Oxo-2,7-bisaboladien-15-oic acid is a bisabolane-type sesquiterpenoid, a class of natural products known for a wide array of biological activities. While direct traditional use of this specific compound is not documented, it is structurally related to compounds found in plants with rich histories in ethnomedicine. This technical guide explores the compound in the context of its chemical family, its potential links to traditional medicine through its natural sources, and the pharmacological activities of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals, providing an overview of relevant biological pathways, quantitative data from analogous compounds, and detailed experimental protocols to guide future research.

Introduction: Bisabolane Sesquiterpenoids and Traditional Medicine

9-Oxo-2,7-bisaboladien-15-oic acid belongs to the bisabolane-type sesquiterpenoids. This large class of monocyclic sesquiterpenoids is widely distributed in nature, particularly within the Compositae (Asteraceae) and Zingiberaceae (ginger) families.[1] Many plants containing these compounds have been used for centuries in traditional medicine, valued for their anti-inflammatory, antibacterial, and cytotoxic properties.[1]

A key plant genus rich in bisabolane-type compounds is Matricaria, which includes well-known medicinal plants like German Chamomile. A related species, Matricaria discoidea (Pineappleweed), is used in traditional Native American medicine to treat gastrointestinal issues, fevers, menstrual pain, and infected sores.[2] Its uses also include serving as a mild sedative and anti-inflammatory agent.[2][3][4] The presence of bioactive sesquiterpenoids in these plants provides a strong rationale for investigating the pharmacological potential of individual compounds like 9-Oxo-2,7-bisaboladien-15-oic acid.

Biological Activities of Structurally Related Oxo-Fatty Acids

While direct experimental data for 9-Oxo-2,7-bisaboladien-15-oic acid is scarce, extensive research on other oxo-dienoic fatty acids provides a valuable framework for predicting its potential biological activities and mechanisms of action. Studies on compounds like 9-oxo-octadecadienoic acid (9-oxo-ODA) and 13-oxo-octadeca-9,11-dienoic acid (13-KODE) have revealed significant anti-inflammatory and cytotoxic effects.

Anti-Inflammatory Activity

Oxo-fatty acids have demonstrated potent anti-inflammatory effects, primarily through the modulation of key signaling pathways such as NF-κB and MAPK. These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Cytotoxic and Anti-Cancer Activity

Certain oxo-fatty acids exhibit cytotoxic activity against cancer cell lines. The primary mechanism identified is the induction of apoptosis (programmed cell death) through the mitochondrial pathway. This involves changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins.

Quantitative Data Summary

The following tables summarize quantitative data from studies on analogous oxo-fatty acids. This data is presented to serve as a reference for potential efficacy and to guide dose-selection in future experiments involving 9-Oxo-2,7-bisaboladien-15-oic acid.

Table 1: Anti-Inflammatory Activity of Related Oxo-Fatty Acids

| Compound | Cell Line | Assay | Target | Result/Metric | Reference |

| 13-KODE | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | iNOS | Inhibition of LPS-induced NO production | [1] |

| 8-oxo-9-octadecenoic acid (OOA) | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | iNOS | Significant suppression of LPS-induced NO | [5] |

| 13-KODE | RAW 264.7 Macrophages | Cytokine Expression | TNF-α, IL-1β | Suppression of LPS-induced expression | [1] |

| 8-oxo-9-octadecenoic acid (OOA) | RAW 264.7 Macrophages | Protein Expression | COX-2, iNOS | Downregulation of LPS-induced expression | [5] |

Table 2: Cytotoxic Activity of Related Oxo-Fatty Acids

| Compound | Cell Line | Assay | Target/Mechanism | Result/Metric | Reference |

| 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | Human Ovarian Cancer (HRA) | Apoptosis Assay | Caspase-3/7 | Increased caspase-3/7 activity | [6] |

| 9-EE-KODE | Human Ovarian Cancer (HRA) | DNA Fragmentation | Apoptosis | Induced intracellular DNA fragmentation | [6] |

| 9-EE-KODE | Human Ovarian Cancer (HRA) | Mitochondrial Membrane Potential | Mitochondrial Pathway | Dissipation of mitochondrial membrane potential | [6] |

| 9-EE-KODE | Human Ovarian Cancer (HRA) | Protein Expression | Bcl-2, Bax | Down-regulation of Bcl-2, Up-regulation of Bax | [6] |

Signaling Pathways and Visualizations

The anti-inflammatory and cytotoxic effects of related oxo-fatty acids are mediated by complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Anti-Inflammatory Signaling Pathway

Lipopolysaccharide (LPS), a component of bacterial cell walls, activates macrophages, leading to an inflammatory response. This involves the activation of the NF-κB and MAPK signaling cascades. Related oxo-fatty acids have been shown to inhibit these pathways, reducing the expression of pro-inflammatory genes.

Caption: Hypothesized inhibition of LPS-induced inflammatory pathways.

Mitochondrial Apoptosis Pathway

The cytotoxic effects of related oxo-fatty acids in cancer cells are often initiated through the intrinsic, or mitochondrial, pathway of apoptosis. This involves a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c and the activation of executioner caspases.

Caption: Hypothesized induction of apoptosis via the mitochondrial pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds. These protocols can serve as a template for investigating 9-Oxo-2,7-bisaboladien-15-oic acid.

Cell Culture and Viability Assay

-

Cell Lines: RAW 264.7 (murine macrophages) for inflammation studies; HRA (human ovarian cancer) for cytotoxicity studies.

-

Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Viability Assay (MTT):

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

Nitric Oxide (NO) Production Assay

-

Seed RAW 264.7 cells in a 24-well plate and incubate overnight.

-

Pre-treat cells with the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.[5]

Western Blot Analysis for Protein Expression

-

Culture and treat cells as described above.

-

Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p65, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

-

Seed cells in a 96-well plate and treat with the test compound for the desired time.

-

Use a commercial Caspase-Glo® 3/7 Assay kit according to the manufacturer's instructions.

-

Add the Caspase-Glo® reagent to each well, mix, and incubate for 1-2 hours at room temperature.

-

Measure the resulting luminescence with a luminometer. The luminescent signal is proportional to the amount of caspase activity.[6]

Conclusion and Future Directions

9-Oxo-2,7-bisaboladien-15-oic acid is a member of the pharmacologically significant bisabolane sesquiterpenoid family. While direct evidence of its role in traditional medicine is lacking, its structural class is prevalent in medicinal plants like Matricaria discoidea. The well-documented anti-inflammatory and cytotoxic activities of analogous oxo-fatty acids, mediated through pathways like NF-κB, MAPK, and mitochondrial apoptosis, provide a strong scientific basis for future investigation.

Future research should focus on isolating or synthesizing 9-Oxo-2,7-bisaboladien-15-oic acid in quantities sufficient for comprehensive biological screening. The experimental protocols and pathway analyses detailed in this guide offer a clear roadmap for evaluating its potential as a novel therapeutic agent for inflammatory diseases or cancer. Validating its effects and elucidating its precise mechanisms of action will be critical steps in translating the ethnobotanical context of its chemical family into modern pharmacological applications.

References

- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. midwestpermaculture.com [midwestpermaculture.com]

- 3. foragingandmore.com [foragingandmore.com]

- 4. Pineappleweed: A Modest Morsel — Four Season Foraging [fourseasonforaging.com]

- 5. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 6. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Phytochemical Analysis of Pseudolarix kaempferi Bark

For Researchers, Scientists, and Drug Development Professionals

The bark of Pseudolarix kaempferi, also known as Golden Larch, has a long history of use in traditional Chinese medicine for treating skin ailments. Modern scientific inquiry has identified a diverse array of bioactive phytochemicals within the bark, driving further research into its therapeutic potential. This technical guide provides a comprehensive overview of the key chemical constituents, detailed experimental protocols for their analysis, and insights into their biological activities.

Key Bioactive Constituents

Pseudolarix kaempferi bark is a rich source of various classes of phytochemicals, with diterpenoids being the most prominent and extensively studied. Other significant compounds include triterpenoids, phenolic compounds, and oligosaccharides.

Table 1: Major Bioactive Diterpenoids in Pseudolarix kaempferi Bark

| Compound | Molecular Formula | Key Bioactivities |

| Pseudolaric Acid A | C₂₂H₂₈O₅ | Antifungal, Cytotoxic[1] |

| Pseudolaric Acid B | C₂₃H₂₈O₈ | Potent Antifungal, Cytotoxic, Anti-inflammatory[1][2][3] |

| Pseudolaric Acid C | C₂₁H₂₆O₇ | Antifungal[1] |

Table 2: Other Identified Phytochemicals in Pseudolarix kaempferi Bark

| Compound Class | Specific Compounds Identified | Reference |

| Triterpenoids | Isopseudolaritone A, Betulinic acid | [4][5][6] |

| Oligosaccharides | 1-O-isopropyl-6-O-[2-O-methyl-α-L-rhamnopyranosyl(1→6)]-β-D-glucopyranose | [4][5] |

| Phenolic Compounds | 9-O-formacyl cedrusin, 9,9'-O-diformacyl cedrusin | [4][5] |

| Benzoic Acid Allopyranosides | Pseudolaroside A, Pseudolaroside B | [6] |

| Sterols | β-Sitosterol | [6] |

Experimental Protocols

This section details the methodologies for the extraction, separation, and quantification of bioactive compounds from Pseudolarix kaempferi bark.

A common method for extracting a broad range of compounds from the bark is solvent extraction.

Protocol: Ethanol Reflux Extraction and Fractionation [7]

-

Preparation: Air-dry and grind the root bark of Pseudolarix kaempferi to a coarse powder to increase the surface area for extraction.

-

Extraction:

-

Place the powdered bark (e.g., 553 g) in a round-bottom flask.

-

Add ethanol (EtOH) to the flask.

-

Heat the mixture to reflux and maintain for 5 hours.

-

Repeat the extraction process three times with fresh ethanol.

-

-

Concentration:

-

Filter the combined ethanol extracts to remove solid plant material.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

-

Fractionation:

-

Suspend the crude ethanol extract in water.

-

Perform liquid-liquid partitioning three times with hexane to remove nonpolar compounds.

-

Separate the aqueous layer and further fractionate it three times with ethyl acetate (EtOAc).

-

Collect the EtOAc-soluble portion and concentrate it to dryness to yield the ethyl acetate fraction, which is rich in diterpenoids.

-

A validated HPLC method is crucial for the quality control and standardization of Pseudolarix kaempferi bark extracts. The following protocol is for the simultaneous determination of pseudolaric acids A, B, and C.[1]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Zorbax XDB RP-C18 (4.6 mm × 250 mm, 5 μm) with a C18 guard column.

-

Mobile Phase: A gradient of acetonitrile (A) and 1% aqueous acetic acid (B).

-

Gradient Program: 30% A to 60% A in 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Column Temperature: 25°C.

-

Injection Volume: 10 μL.

Table 3: HPLC Method Validation Parameters for Pseudolaric Acids A, B, and C[1]

| Parameter | Pseudolaric Acid A | Pseudolaric Acid B | Pseudolaric Acid C |

| Linearity Range (μg/mL) | 0.982 - 98.2 | 0.618 - 61.8 | 1.052 - 105.2 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |

| Limit of Detection (LOD) (μg/mL) | 0.0982 | 0.0309 | 0.1052 |

| Limit of Quantification (LOQ) (μg/mL) | 0.3273 | 0.1030 | 0.3507 |

| Recovery (%) | 96.62 - 101.22 | 97.21 - 99.28 | 97.46 - 101.02 |

| Reproducibility (RSD, %) | 1.97 - 2.33 | 1.97 - 2.33 | 1.97 - 2.33 |

For the identification of novel compounds or confirmation of known structures, a combination of spectroscopic techniques is employed.

-

Mass Spectrometry (MS): High-performance liquid chromatography coupled with multi-stage mass spectrometry (HPLC-ESI/MSn) is effective for the characterization of diterpenoids.[8] Fragmentation patterns, such as the cleavage of the lactone ring and losses of substituent groups, provide structural information.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are essential for the complete structural elucidation of isolated compounds.[4][5]

Biological Activity and Signaling Pathways

The phytochemicals in Pseudolarix kaempferi bark, particularly pseudolaric acid B, exhibit significant biological activities. One of the notable effects is its anti-inflammatory action.

Pseudolaric acid B has been shown to attenuate atopic dermatitis-like skin lesions by inhibiting inflammation induced by Interleukin-17 (IL-17).[2] The proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2]

This guide provides a foundational understanding of the phytochemical analysis of Pseudolarix kaempferi bark. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of this medicinally important plant.

References

- 1. jfda-online.com [jfda-online.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. Chemical constituents from Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Pseudolarix kaempferi Gord.| BioCrick [biocrick.com]

- 7. Molecular mechanism underlying the apoptotic modulation by ethanol extract of Pseudolarix kaempferi in mucoepidermoid carcinoma of the salivary glands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of diterpenoids in the bark of Pseudolarix kaempferi by HPLC-ESI/MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Quantification of 9-Oxo-2,7-bisaboladien-15-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-2,7-bisaboladien-15-oic acid is a sesquiterpenoid of interest in life sciences research. Accurate and precise quantification of this analyte in various biological matrices is essential for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. This document provides a detailed application note and a generalized protocol for the quantification of 9-Oxo-2,7-bisaboladien-15-oic acid using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

While specific validated methods for 9-Oxo-2,7-bisaboladien-15-oic acid are not widely published, the methodologies presented here are based on established principles for the analysis of structurally similar compounds, such as other oxidized bisabolane sesquiterpenoids and related fatty acids. These protocols serve as a robust starting point for method development and validation in your laboratory.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 9-Oxo-2,7-bisaboladien-15-oic acid is crucial for method development, particularly for optimizing sample preparation and chromatographic separation.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₃ | [1][2] |

| Molecular Weight | 250.33 g/mol | [2] |

| CAS Number | 93888-59-6 | [1] |

| Predicted logP | 3.5 - 4.5 | |

| Predicted pKa | 4.5 - 5.0 |

Note: Predicted values are estimates based on chemical structure and may vary from experimental values.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma

This protocol outlines a general procedure for the extraction of 9-Oxo-2,7-bisaboladien-15-oic acid from a plasma matrix. Optimization may be required based on the specific characteristics of the sample.

Materials:

-

Plasma samples

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)

-

Methanol (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge capable of 4°C

-

Evaporation system (e.g., nitrogen evaporator)

Procedure:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard solution. Vortex briefly.

-

Add 300 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of MTBE to the supernatant.

-

Add 5 µL of formic acid to acidify the sample and improve extraction efficiency.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer (MTBE) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.

LC-MS/MS Method

The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of 9-Oxo-2,7-bisaboladien-15-oic acid. Instrument parameters should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 30% B1-8 min: 30-95% B8-9 min: 95% B9-9.1 min: 95-30% B9.1-12 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 249.15 ( [M-H]⁻ ) |

| Product Ions (m/z) | To be determined experimentally. Plausible fragments could arise from losses of H₂O, CO₂, or cleavage of the side chain. |

| Collision Energy | To be optimized for each transition. |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Note on MS/MS Fragmentation: The exact product ions for 9-Oxo-2,7-bisaboladien-15-oic acid should be determined by infusing a standard of the compound into the mass spectrometer and performing a product ion scan. Based on the structure, potential neutral losses include water (18 Da) and carbon dioxide (44 Da). Characteristic cleavages of the bisabolane skeleton are also expected.

Caption: General LC-MS/MS Workflow for Quantification.

Method Validation Parameters (Hypothetical Data)

A robust analytical method requires thorough validation. The following table presents hypothetical yet typical performance characteristics for an LC-MS/MS assay for a small molecule like 9-Oxo-2,7-bisaboladien-15-oic acid in a biological matrix.

| Parameter | Target Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Calibration Range | - | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5 - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.8 - 11.5% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 7.8% |

| Recovery (%) | Consistent and reproducible | 85 - 95% |

| Matrix Effect (%) | CV ≤ 15% | 92 - 103% |

| Stability (Freeze-thaw, Short-term, Long-term) | ≤ 15% deviation | Stable |

Signaling Pathway Context

Understanding the biological context of 9-Oxo-2,7-bisaboladien-15-oic acid can be crucial for interpreting quantitative data. While the specific signaling pathways involving this exact molecule may still be under investigation, many sesquiterpenoids are known to modulate inflammatory pathways. A generalized inflammatory signaling pathway that could be investigated in relation to this compound is presented below.

Caption: Hypothetical Modulation of an Inflammatory Pathway.

Conclusion

The protocols and data presented in this application note provide a comprehensive starting point for the quantitative analysis of 9-Oxo-2,7-bisaboladien-15-oic acid in biological matrices. The proposed LC-MS/MS method, coupled with the detailed sample preparation procedure, offers the high sensitivity and selectivity required for demanding research and development applications. It is imperative that users perform in-house validation of this method to ensure it meets the specific requirements of their studies. Further research to elucidate the precise MS/MS fragmentation patterns and biological activities of this compound will enhance the utility of these analytical methodologies.

References

Application Notes and Protocols for the Extraction of 9-Oxo-2,7-bisaboladien-15-oic Acid from Pseudolarix kaempferi

For Researchers, Scientists, and Drug Development Professionals

Introduction